![molecular formula C24H25N3O6S B3937724 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3937724.png)
4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Overview
Description
4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand. It is commonly used in scientific research to study the function of SERT in the central nervous system (CNS).
Mechanism of Action
4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide binds selectively to SERT, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in extracellular serotonin levels, which can modulate various physiological and pathological processes. The mechanism of action of 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is well-studied and has been validated in numerous studies.
Biochemical and Physiological Effects:
4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide has been shown to modulate various physiological and pathological processes, including mood, anxiety, and addiction. It has also been shown to affect neurotransmitter release, receptor function, and gene expression. 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a useful tool for investigating the complex interactions between neurotransmitters and their receptors in the CNS.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in lab experiments is its high selectivity for SERT, which allows for specific targeting of serotonin reuptake. Another advantage is its ability to cross the blood-brain barrier, allowing for easy access to the CNS. However, one limitation of using 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is its relatively short half-life, which can limit its usefulness in certain experiments. Additionally, the synthesis of 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a complex process that requires expertise in organic chemistry.
Future Directions
There are numerous future directions for the use of 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in scientific research. One direction is the development of new drugs that target SERT for the treatment of depression, anxiety, and addiction. Another direction is the investigation of the role of SERT in various physiological and pathological conditions, such as aging, neurodegenerative diseases, and neuroinflammation. Additionally, the use of 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide in combination with other imaging techniques, such as positron emission tomography (PET), could provide new insights into the function of SERT in the CNS.
Scientific Research Applications
4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is commonly used in scientific research to study the function of SERT in the CNS. It is a useful tool for investigating the role of SERT in various physiological and pathological conditions, such as depression, anxiety, and addiction. 4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is also used in the development of new antidepressant and anxiolytic drugs that target SERT.
properties
IUPAC Name |
4-[[2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6S/c1-16-4-11-20(12-5-16)34(30,31)27(21-14-19(32-2)10-13-22(21)33-3)15-23(28)26-18-8-6-17(7-9-18)24(25)29/h4-14H,15H2,1-3H3,(H2,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOZWDNXTMXWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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